molecular formula C22H27ClN4O5 B13396442 Sinogliatin

Sinogliatin

Cat. No.: B13396442
M. Wt: 462.9 g/mol
InChI Key: HMUMWSORCUWQJO-UHFFFAOYSA-N
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Description

Sinogliatin, also known as HMS-5552 or dorzagliatin, is a novel glucokinase activator. It is primarily developed for the treatment of type 2 diabetes mellitus. Glucokinase activators are a class of drugs that enhance the activity of glucokinase, an enzyme that plays a crucial role in glucose homeostasis by regulating insulin release in response to glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sinogliatin involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed information is not publicly available. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Sinogliatin undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Sinogliatin has a wide range of scientific research applications, including:

Mechanism of Action

Sinogliatin exerts its effects by activating glucokinase, an enzyme that acts as a glucose sensor in the pancreas and liver. By enhancing glucokinase activity, this compound increases glucose uptake and utilization, leading to improved glycemic control. The molecular targets include pancreatic beta cells and hepatocytes, where glucokinase plays a critical role in regulating insulin release and glucose metabolism .

Comparison with Similar Compounds

    RO-5305552: Another glucokinase activator with similar properties.

    US2: A glucokinase activator studied for its pharmacokinetic and pharmacodynamic profiles.

Uniqueness of Sinogliatin: this compound is unique due to its dual-acting mechanism, targeting both pancreatic and hepatic glucokinase. This dual action enhances its efficacy in regulating glucose levels compared to other glucokinase activators that may target only one site .

Properties

Molecular Formula

C22H27ClN4O5

Molecular Weight

462.9 g/mol

IUPAC Name

2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-(2,3-dihydroxypropyl)pyrazol-3-yl]-4-methylpentanamide

InChI

InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)

InChI Key

HMUMWSORCUWQJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl

Origin of Product

United States

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